molecular formula C13H26O5 B13952746 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate CAS No. 60550-73-4

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate

Cat. No.: B13952746
CAS No.: 60550-73-4
M. Wt: 262.34 g/mol
InChI Key: VYZAPFCSOUVFIE-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate is an organic compound with the molecular formula C13H26O5. It is a derivative of octanoic acid and is characterized by the presence of multiple hydroxyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate typically involves the esterification of octanoic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, alter membrane permeability, and affect signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate is unique due to its specific ester linkage with octanoic acid. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .

Biological Activity

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate, a compound with the CAS number 60550-73-4, is a derivative of octanoic acid that has garnered interest in various biological applications. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C13H26O5
  • Molecular Weight : 262.347 g/mol
  • LogP : 2.50 (indicating moderate lipophilicity)

These properties suggest that the compound can interact with biological membranes, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

1. Pharmacokinetics

The pharmacokinetic profile of this compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in biological samples, facilitating studies on its absorption, distribution, metabolism, and excretion (ADME) characteristics .

2. Therapeutic Potential

Research into the therapeutic applications of this compound is ongoing:

  • Metabolic Disorders : Due to its role in lipid metabolism, there is potential for use in treating metabolic disorders such as obesity and diabetes.
  • Cosmetic Applications : The compound is being explored for use in cosmetic formulations due to its emollient properties and potential skin benefits .

Case Study 1: Hepatic Function Assessment

A study evaluated the use of octanoate derivatives in assessing liver function through breath tests. The results indicated that octanoate could serve as a non-invasive marker for liver health, correlating well with traditional biochemical assessments .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of fatty acid derivatives. While specific data on this compound was not available, related compounds showed significant activity against pathogens like Staphylococcus aureus and Escherichia coli .

Data Summary Table

PropertyValue
Molecular FormulaC13H26O5
Molecular Weight262.347 g/mol
LogP2.50
CAS Number60550-73-4
Potential ApplicationsMetabolic disorders, cosmetics

Properties

CAS No.

60550-73-4

Molecular Formula

C13H26O5

Molecular Weight

262.34 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] octanoate

InChI

InChI=1S/C13H26O5/c1-2-3-4-5-6-7-12(17)18-11-13(8-14,9-15)10-16/h14-16H,2-11H2,1H3

InChI Key

VYZAPFCSOUVFIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(CO)(CO)CO

Origin of Product

United States

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